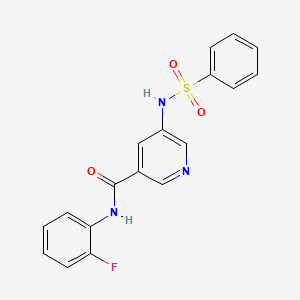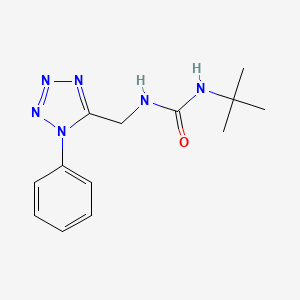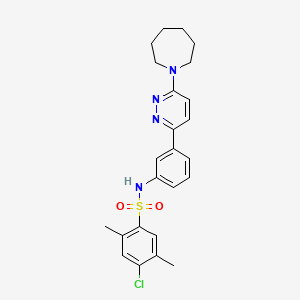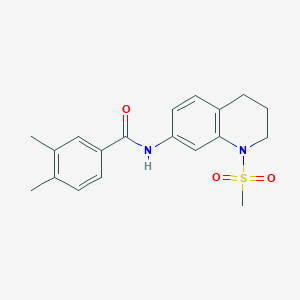
5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a pyridine ring, which is further substituted with a fluorophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide intermediate. This intermediate is then reacted with 2-fluorophenylpyridine-3-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography .
化学反应分析
Types of Reactions
5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives .
科学研究应用
5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In anticancer applications, the compound interferes with cell division and induces apoptosis in cancer cells. The exact molecular pathways involved include inhibition of carbonic anhydrase IX (CA IX) and other key enzymes .
相似化合物的比较
Similar Compounds
5-Fluoro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: This compound shares a similar pyridine ring structure but differs in its functional groups.
N-(2-Fluorophenyl)-5-(trifluoromethyl)pyridine-3-carboxamide: Another similar compound with a trifluoromethyl group instead of a benzenesulfonamide group.
Uniqueness
5-Benzenesulfonamido-N-(2-fluorophenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonamide group is particularly important for its antimicrobial and anticancer activities, making it a valuable compound for further research and development .
属性
分子式 |
C18H14FN3O3S |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
5-(benzenesulfonamido)-N-(2-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H14FN3O3S/c19-16-8-4-5-9-17(16)21-18(23)13-10-14(12-20-11-13)22-26(24,25)15-6-2-1-3-7-15/h1-12,22H,(H,21,23) |
InChI 键 |
CLTYGANVFDCSDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11261809.png)

![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11261818.png)

![3-(3-chlorophenyl)-1-(2-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261833.png)
![3-(4-([1,4'-bipiperidin]-1'-yl)-4-oxobutyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11261848.png)
![N-cyclohexyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11261851.png)
![3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B11261859.png)
![3-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11261865.png)
![3-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11261867.png)

![N-(2-chlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261874.png)
![N-(4-bromo-3-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11261876.png)

